Cas no 84000-70-4 (Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI))
![Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI) structure](https://www.kuujia.com/scimg/cas/84000-70-4x500.png)
84000-70-4 structure
Product name:Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI)
Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI)
- 2,2'-[azobis[[1,1'-biphenyl]-4,4'-diyl]]bis[anthra[2,1-d]oxazole-6,11-dione]
- 2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione
- Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis(4,4'-biphenylylene)]bis- (6CI)
- EINECS 281-626-3
- Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis-(9ci)
- Anthra[2,1-d]oxazole-6,11-dione, 2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis-
- 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
- 84000-70-4
- DTXSID201139490
- NS00061714
-
- Inchi: 1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H
- InChI Key: BUKOFNJUWJAAPU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O
Computed Properties
- Exact Mass: 828.201
- Monoisotopic Mass: 828.201
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 64
- Rotatable Bond Count: 6
- Complexity: 1650
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.8
- Topological Polar Surface Area: 145A^2
Experimental Properties
- Density: 1.43
- Refractive Index: 1.766
Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI) Related Literature
-
1. Book reviews
-
3. Back matter
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
84000-70-4 (Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI)) Related Products
- 2877722-26-2(2-(4-{6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyridazin-3-yl}piperazin-1-yl)ethan-1-ol)
- 1797756-34-3(1-(4-chlorophenyl)-4-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}butane-1,4-dione)
- 2803864-34-6(1-Pyrrolidinecarboxylic acid, 3-ethyl-4-phenyl-, 1,1-dimethylethyl ester)
- 886928-08-1(2-3-(ethanesulfonyl)benzamido-4,5-dimethylthiophene-3-carboxamide)
- 2445791-57-9(1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride)
- 82258-51-3(Benzene, 1-[(5-bromopentyl)oxy]-4-chloro-)
- 377057-20-0(8-(3-hydroxypropyl)amino-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2680542-82-7(lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate)
- 2680687-49-2(tert-butyl N-{2-oxo-2lambda6-thia-7-azaspiro[4.5]decan-2-ylidene}carbamate)
- 590371-58-7(3-Bromo-2-(trifluoromethyl)pyridine)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
